![molecular formula C13H7ClF3N3 B2387663 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 320422-79-5](/img/structure/B2387663.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, fused with a pyrrolo[2,3-b]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . The pyrrolo[2,3-b]pyridine moiety is then fused to the substituted pyridine ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The pyridine and pyrrolo[2,3-b]pyridine moieties contribute to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the fused pyrrolo[2,3-b]pyridine moiety.
2-chloro-5-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains additional chloro substituents.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its trifluoromethyl and chloro substituents with the fused pyrrolo[2,3-b]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-10-6-9(13(15,16)17)7-19-12(10)20-5-3-8-2-1-4-18-11(8)20/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQNQPEJKNAHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
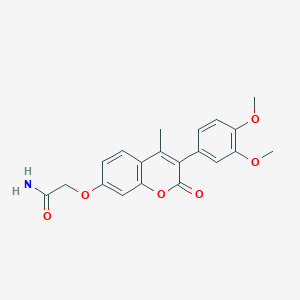
![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)
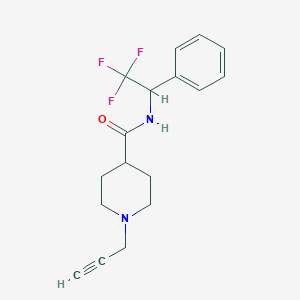
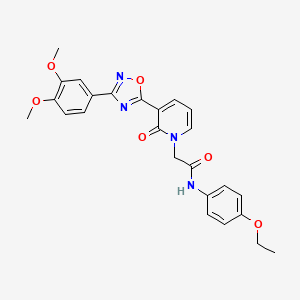

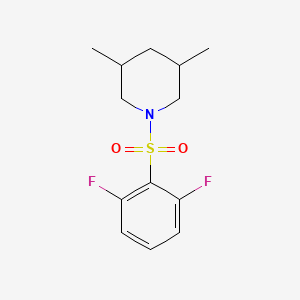
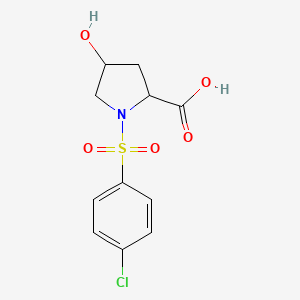
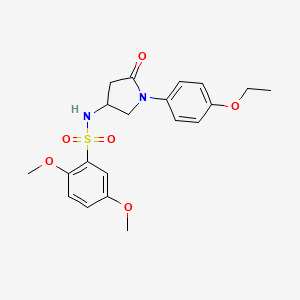
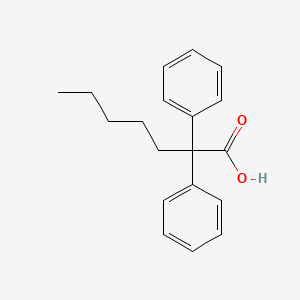
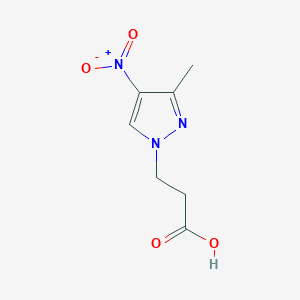
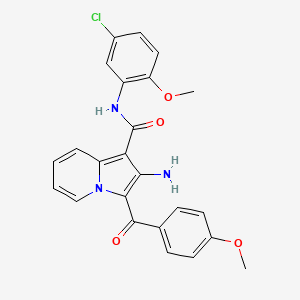
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)
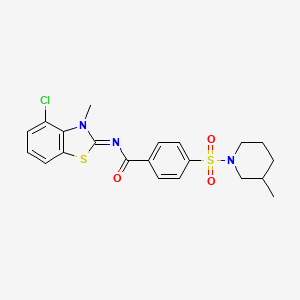
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
